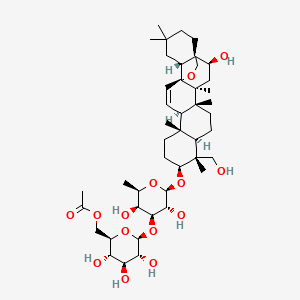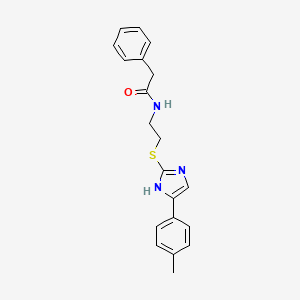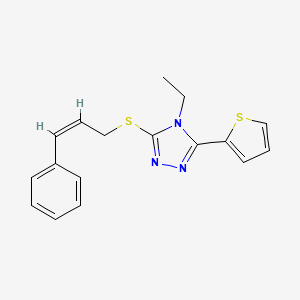
6''-O-acetylsaikosaponin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6''-O-アセチルサイコサポニンAは、伝統的な漢方薬で一般的に使用されている植物である、ブプレウルム・キネンセの根から単離されたトリテルペノイドサポニン化合物です。 この化合物は、抗炎症作用、抗腫瘍作用、免疫調節作用など、その重要な生物活性により注目を集めています .
2. 製法
合成経路と反応条件: 6''-O-アセチルサイコサポニンAは、一般的に、一連の抽出と精製の手順を通じて、ブプレウルム・キネンセの根から単離されます。このプロセスには以下が含まれます。
抽出: まず、根を乾燥させて微粉末にします。次に、この粉末をエタノールやメタノールなどの溶媒を使用して抽出します。
精製: 粗抽出物は、さらに高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製し、6''-O-アセチルサイコサポニンAを単離します.
工業的生産方法: 6''-O-アセチルサイコサポニンAの工業的生産は、広く文書化されていませんが、一般的には、研究室規模の抽出と同じ原則に従っていますが、より大規模です。これには、収率と純度を高めるために抽出と精製のプロセスを最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: 6’'-O-Acetylsaikosaponin A is typically isolated from the roots of Bupleurum chinense through a series of extraction and purification steps. The process involves:
Extraction: The roots are first dried and ground into a fine powder. This powder is then subjected to extraction using solvents such as ethanol or methanol.
Industrial Production Methods: While the industrial production of 6’'-O-Acetylsaikosaponin A is not extensively documented, it generally follows the same principles as laboratory-scale extraction but on a larger scale. This involves optimizing the extraction and purification processes to increase yield and purity.
化学反応の分析
反応の種類: 6''-O-アセチルサイコサポニンAは、以下を含むさまざまな化学反応を起こします。
加水分解: アセチル基は、酸性または塩基性条件下で加水分解されてサイコサポニンAを生成します。
酸化と還元:
一般的な試薬と条件:
加水分解: 塩酸や水酸化ナトリウムなど、酸性または塩基性溶液が一般的に使用されます。
酸化と還元: 過マンガン酸カリウムや水素化ホウ素ナトリウムなどの標準的な酸化剤と還元剤を使用できます。
生成される主要な生成物:
4. 科学研究への応用
6''-O-アセチルサイコサポニンAは、幅広い科学研究への応用があります。
化学: トリテルペノイドサポニンとその誘導体の研究のための参照化合物として役立ちます。
生物学: この化合物は、細胞シグナル伝達やアポトーシスを含むさまざまな生物学的プロセスに対するその影響を調査するために使用されます。
医学: 研究では、抗炎症作用、抗腫瘍作用、免疫調節作用により、炎症性疾患、癌、免疫疾患の治療における可能性が示されています
科学的研究の応用
6’'-O-Acetylsaikosaponin A has a wide range of scientific research applications:
Chemistry: It serves as a reference compound for the study of triterpenoid saponins and their derivatives.
Biology: The compound is used to investigate its effects on various biological processes, including cell signaling and apoptosis.
Medicine: Research has shown its potential in treating inflammatory diseases, cancers, and immune disorders due to its anti-inflammatory, anti-tumor, and immunoregulatory properties
作用機序
6''-O-アセチルサイコサポニンAの作用機序には、いくつかの分子標的と経路が含まれます。
抗炎症活性: NF-κBシグナル伝達経路の活性化を阻害し、炎症性サイトカインの産生を減少させます。
抗腫瘍活性: この化合物は、カスパーゼの活性化とミトコンドリア経路を通じて、癌細胞のアポトーシスを誘導します。
6. 類似化合物の比較
6''-O-アセチルサイコサポニンAは、以下を含む、より大きなサイコサポニン群の一部です。
- サイコサポニンA
- サイコサポニンD
- 3''-O-アセチルサイコサポニンD
- 4''-O-アセチルサイコサポニンA
独自性:
- 構造上の違い: 6''位のアセチル基の存在は、6''-O-アセチルサイコサポニンAを他のサイコサポニンと区別します。
- 生物活性: すべてのサイコサポニンは生物活性を持っていますが、6''-O-アセチルサイコサポニンAは特に、破骨細胞阻害活性で注目されています .
類似化合物との比較
6’'-O-Acetylsaikosaponin A is part of a larger group of saikosaponins, which include:
- Saikosaponin A
- Saikosaponin D
- 3’'-O-Acetylsaikosaponin D
- 4’'-O-Acetylsaikosaponin A
Uniqueness:
- Structural Differences: The presence of the acetyl group at the 6’’ position distinguishes 6’'-O-Acetylsaikosaponin A from other saikosaponins.
- Biological Activity: While all saikosaponins exhibit biological activities, 6’'-O-Acetylsaikosaponin A is particularly noted for its osteoclast-inhibiting activity .
特性
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-HCYXLWPCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 6''-O-acetylsaikosaponin A in the context of the Bupleurum genus?
A1: this compound is a specific saikosaponin found in several species of the Bupleurum genus. While not directly studied for bioactivity in these papers, its presence alongside other active saikosaponins like saikosaponin A, D, and C [, ] suggests it could contribute to the overall pharmacological effects of these plants. Further research is needed to elucidate its specific properties.
Q2: The research mentions several saikosaponins with anticancer activity. Does this compound share similar properties?
A2: While the provided research does not directly investigate the anticancer potential of this compound, its structural similarity to compounds like saikosaponin-d, which showed promising activity against breast cancer cells [], warrants further investigation. It's plausible that modifications at the 6''-O position could influence its interaction with biological targets relevant to cancer.
Q3: What analytical techniques are typically employed to isolate and characterize this compound from Bupleurum species?
A4: The research indicates that standard chromatographic techniques, such as column chromatography, are used for the initial isolation of saikosaponins from Bupleurum [, , ]. Subsequent identification likely involves spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate the precise structure of this compound and differentiate it from other closely related compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2846616.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

![4-methyl-N-{4-[(thiophen-3-yl)methyl]-1,3-thiazol-2-yl}pyridin-3-amine hydrochloride](/img/structure/B2846621.png)

![3-(3-{Methyl[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2846623.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)


